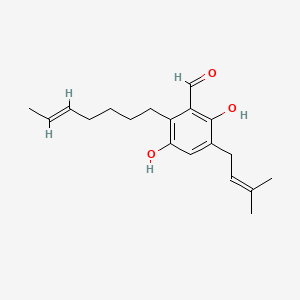
Isotetrahydroauroglaucin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotetrahydroauroglaucin is a member of the class of benzaldehydes that is benzaldehyde substituted by hydroxy groups at positions 3 and 6, a prenyl group at position 5 and a a hept-5-en-1-yl at position 2. Isolated from Chaetomium globosum and other fungal species, it exhibits radical scavenging activities. It has a role as a radical scavenger, a fungal metabolite and a Chaetomium metabolite. It is a member of benzaldehydes and a member of hydroquinones.
Wissenschaftliche Forschungsanwendungen
Bacteriocins: Potential in Food Preservation and Human Health
Research on bacteriocins, ribosomally synthesized antimicrobial peptides, reveals their traditional use in food preservation and potential in human health. They are considered for applications like novel antibiotics, carrier molecules, and cancer treatment, emphasizing their relevance beyond food industries. This expanding application scope demonstrates the versatility of such compounds (Chikindas et al., 2018).
Environmental Impact of Veterinary Antibiotics
The environmental fate of antibiotics, particularly those used in animal husbandry, raises concerns. These substances, including their metabolites and degradation products, significantly impact terrestrial and aquatic environments. Research underscores the importance of understanding the behavior of antibiotics in the environment and their impact on various ecosystems (Kemper, 2008).
Drug Discovery and Molecular Biology
The integration of molecular biology in drug research, including antibiotics, has significantly contributed to medicine. This approach helps in understanding the genetic basis of diseases and identifying new therapeutic targets. The development and application of antibiotics are directly influenced by advancements in genomic sciences and molecular biology (Drews, 2000).
Antibiotics in Aquatic Environments
The presence of antibiotics in aquatic environments is a growing concern. These compounds, not fully metabolized by the body, end up in surface waters and groundwater, posing risks to non-target species. Understanding the concentrations, ecotoxicity, and environmental risks of these antibiotics is crucial for assessing their impact on aquatic organisms (Kovaláková et al., 2020).
Antibiotic Resistance in Biofilms
The rise in antibiotic resistance is a significant concern, partly due to the sublethal concentrations used in treating chronic infections. Research focuses on the strategies to combat medical device-related infections and the mechanisms behind bacterial resistance in biofilms, which is vital for developing effective antibiotics (Anwar et al., 1992).
Eigenschaften
CAS-Nummer |
74886-32-1 |
|---|---|
Molekularformel |
C19H26O3 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-[(E)-hept-5-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C19H26O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-5,10,12-13,21-22H,6-9,11H2,1-3H3/b5-4+ |
InChI-Schlüssel |
HBLOFOWPCVDNCG-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/CCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
SMILES |
CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Kanonische SMILES |
CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



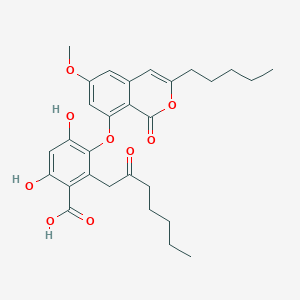

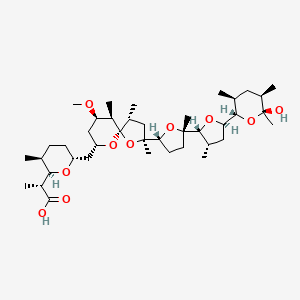
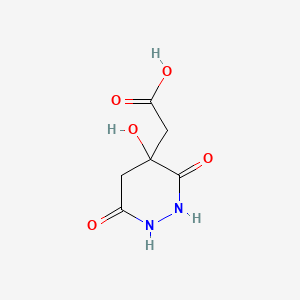
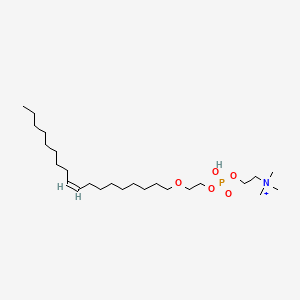
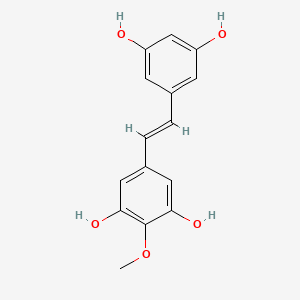
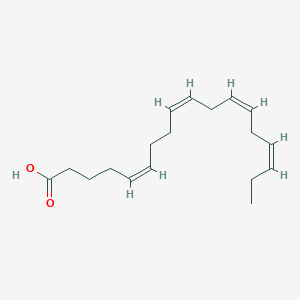
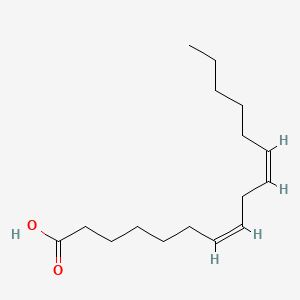
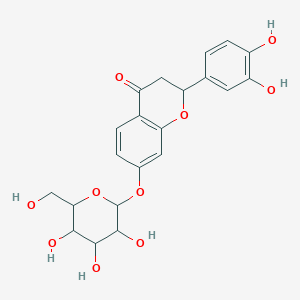
![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)
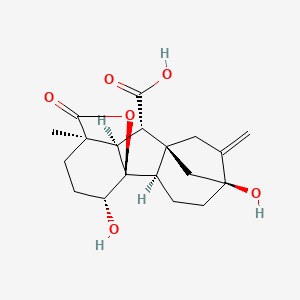
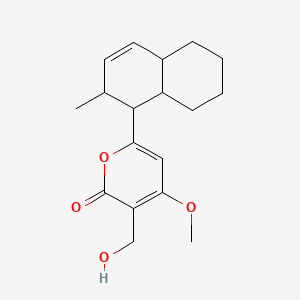

![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)